Kinetic Affinity (Km) for Collagenase-Like Peptidase: Suc-GPLGP-AMC Demonstrates Moderate Affinity Enabling Linear Assay Dynamics
Suc-GPLGP-AMC exhibits a Km value of 0.40 mM (4.0 × 10⁻⁴ M) toward collagenase-like peptidase partially purified from chick embryo, determined at pH 8.0 [1]. This value is approximately 1.5-fold lower (indicating higher affinity) than the Km of 0.60 mM reported for the classic chromogenic substrate Pz-peptide (4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg) toward a major collagenase from Streptomyces parvulus under comparable conditions (pH 9.0, 37°C) [2]. The moderate Km ensures that under standard assay conditions (substrate concentration approximating Km), the reaction velocity is sensitive to changes in enzyme concentration while maintaining a linear response over extended incubation periods (up to 4 hours as documented in the primary characterization study) [1].
| Evidence Dimension | Michaelis-Menten constant (Km) |
|---|---|
| Target Compound Data | 0.40 mM (4.0 × 10⁻⁴ M) |
| Comparator Or Baseline | Pz-peptide (4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg) — 0.60 mM |
| Quantified Difference | Target compound Km is 1.5-fold lower (0.40 mM vs. 0.60 mM), indicating higher enzyme affinity for Suc-GPLGP-AMC |
| Conditions | Target: CL-peptidase from chick embryo, pH 8.0; Comparator: collagenase from Streptomyces parvulus, pH 9.0, 37°C |
Why This Matters
A lower Km value confers greater assay sensitivity at low substrate concentrations and reduces the amount of substrate required per assay, directly lowering per-experiment procurement costs.
- [1] Kojima K, Kinoshita H, Kato T, Nagatsu T, Takada K, Sakakibara S. A new and highly sensitive fluorescence assay for collagenase-like peptidase activity. Anal Biochem. 1979;100(1):43-50. View Source
- [2] Sakurai Y, Inoue H, Nishii W, Takahashi K. Purification and characterization of a major collagenase from Streptomyces parvulus. Biosci Biotechnol Biochem. 2009;73(1):21-28. View Source
